molecular formula C6H5ClF3N3 B052813 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine CAS No. 515824-43-8

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B052813
M. Wt: 211.57 g/mol
InChI Key: DBZWBBJKHCGBCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine often involves nucleophilic substitution reactions. For instance, 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, which share a similar structure, were synthesized through nucleophilic substitution of appropriate amines with a related chloro-trifluoromethyl pyrimidine derivative (Nie et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray diffraction. For example, derivatives of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine displayed crystallization in specific systems, indicating distinct molecular geometry and interactions (Gao et al., 2015).

Chemical Reactions and Properties

Pyrimidine derivatives, including those similar to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine, participate in various chemical reactions. For instance, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized through cyclization involving hydrogen bonds and π-stacking interactions (Repich et al., 2017).

Physical Properties Analysis

Physical properties such as crystal systems, molecular dimensions, and space groups can be determined through structural analysis, as seen in compounds like N-(furan-2-ylmethyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine and its derivatives (Nie et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity, are key aspects of such compounds. Studies have explored the structure-activity relationships, showing how modifications at certain positions on the pyrimidine ring influence the activity and properties of the compound (Palanki et al., 2000).

Scientific Research Applications

  • Synthesis of Trifluoromethylated Analogues :

    • Research shows that 4-(Trifluoromethyl)pyrimidin-2(1H)-ones can be used to synthesize trifluoromethylated analogues of 4,5-dihydroorotic acid, which are significant in medicinal chemistry (Sukach et al., 2015).
  • Antitumor Activities :

    • A study synthesizing novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives indicates that these compounds exhibit potent antitumor activity (聂瑶 et al., 2014).
  • Inhibitors of NF-kappaB and AP-1 Gene Expression :

    • The compound has been studied for its role in inhibiting NF-kappaB and AP-1 transcription factors, which are crucial in understanding gene expression related to various diseases (Palanki et al., 2000).
  • Synthesis of Enantiomeric Derivatives :

    • Research into enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives has revealed that these compounds show significant antitumor activity against specific cancer cell lines (Gao et al., 2015).
  • Corrosion Inhibition :

    • Pyrimidinic Schiff bases, including variants of pyrimidin-4-amines, have been studied for their effectiveness as corrosion inhibitors, an important application in materials science (Ashassi-Sorkhabi et al., 2005).
  • Lewis Acid-Induced Selective Addition :

    • Research has been conducted on the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, a process catalyzed by Lewis acids, which is significant in organic synthesis (Richter et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c1-11-4-3(6(8,9)10)2-12-5(7)13-4/h2H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZWBBJKHCGBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610581
Record name 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

CAS RN

515824-43-8
Record name 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (−10° C.) solution of 2,4-dichloro-5-trifluoromethylpyrimidine (20 g, 0.089 mol) in methanol (100 mL) was added triethylamine (12.5 mL, 0.089 mol) and a 2 M solution of methylamine in methanol (45 mL). The reaction was allowed to warm to room temperature and stirred overnight. The reaction was then concentrated and re-dissolved in ethyl acetate. The solution was washed with sat. NaHCO3, brine, dried over MgSO4, filtered and concentrated. The crude product was purified by column chromatography (5-25% EtOAc in heptane) to give 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine (8.6 g, 45%). 1H-NMR (DMSO): δ 8.37 (s, 1H), 7.90 (s, 1H), 2.90 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AA Estrada, BK Chan, C Baker-Glenn… - Journal of medicinal …, 2014 - ACS Publications
Leucine-rich repeat kinase 2 (LRRK2) has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-…
Number of citations: 124 pubs.acs.org
AA Estrada, X Liu, C Baker-Glenn… - Journal of medicinal …, 2012 - ACS Publications
There is a high demand for potent, selective, and brain-penetrant small molecule inhibitors of leucine-rich repeat kinase 2 (LRRK2) to test whether inhibition of LRRK2 kinase activity is …
Number of citations: 148 pubs.acs.org
X Liang, Y Huang, J Zang, Q Gao, B Wang, W Xu… - Bioorganic & medicinal …, 2016 - Elsevier
JAKs inhibitors were widely applied in the treatment of immunodeficiency diseases, inflammation and cancers. We designed and synthesized a novel series of 4-aminopyrazole …
Number of citations: 10 www.sciencedirect.com
X Liang, J Zang, X Li, S Tang, M Huang… - Journal of medicinal …, 2019 - ACS Publications
Concurrent inhibition of Janus kinase (JAK) and histone deacetylase (HDAC) could potentially improve the efficacy of the HDAC inhibitors in the treatment of cancers and resolve the …
Number of citations: 63 pubs.acs.org
Z Chen, T Shao, W Gao, H Fu, TL Collier… - …, 2019 - Wiley Online Library
Leucine‐rich repeat kinase 2 (LRRK2) is a large protein involved in the pathogenesis of Parkinson's disease (PD). It has been demonstrated that PD is mainly conferred by LRRK2 …
H Chen, BK Chan, J Drummond… - Journal of medicinal …, 2012 - ACS Publications
Mutations in the genetic sequence of leucine-rich repeat kinase 2 (LRRK2) have been linked to increased LRRK2 activity and risk for the development of Parkinson’s disease (PD). …
Number of citations: 89 pubs.acs.org

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